Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate

Description

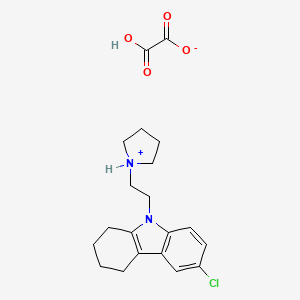

Carbazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological applications, including antipsychotic, antihistaminic, and anticancer activities. The compound Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate (CAS 41734-60-5) features a carbazole core modified with a tetrahydro ring system, a chlorine substituent at the 6-position, and a 2-pyrrolidinoethyl side chain at the 9-position. The oxalate salt enhances its solubility and bioavailability. This compound is structurally tailored to optimize receptor binding, likely targeting dopamine or serotonin receptors due to the pyrrolidinoethyl moiety, a common feature in neuroactive agents .

Properties

CAS No. |

41734-61-6 |

|---|---|

Molecular Formula |

C20H25ClN2O4 |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

6-chloro-9-(2-pyrrolidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydrocarbazole;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C18H23ClN2.C2H2O4/c19-14-7-8-18-16(13-14)15-5-1-2-6-17(15)21(18)12-11-20-9-3-4-10-20;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) |

InChI Key |

VHLLRWQOJRGLRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2CC[NH+]4CCCC4)C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydro-6-chlorocarbazole Core

- Starting from carbazole or a suitable precursor, partial hydrogenation is performed to obtain the tetrahydrocarbazole skeleton.

- Chlorination at the 6-position is achieved via electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to ensure regioselectivity.

Formation of the Oxalate Salt

- The free base of 6-chloro-9-(2-pyrrolidinoethyl)-1,2,3,4-tetrahydrocarbazole is treated with oxalic acid in an appropriate solvent system (e.g., ethanol or water/ethanol mixture).

- Salt formation improves compound stability, crystallinity, and handling properties.

- The product is isolated by filtration or crystallization, followed by drying under vacuum.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Partial hydrogenation | H2, Pd/C catalyst | Ethanol or MeOH | Room temp to 50°C | Several hours | 70-85 | Controlled to avoid over-reduction |

| Chlorination at 6-position | N-Chlorosuccinimide (NCS) | Dichloromethane | 0-25°C | 1-3 hours | 60-75 | Regioselectivity critical |

| Alkylation at 9-position | 2-Chloroethylpyrrolidine, K2CO3 or NaH | DMF or Acetonitrile | 50-80°C | 6-12 hours | 65-80 | Anhydrous conditions preferred |

| Oxalate salt formation | Oxalic acid | Ethanol/water | Room temp | 1-2 hours | >90 | Crystallization enhances purity |

Analytical and Purification Considerations

- The intermediate and final compounds are typically purified by recrystallization or column chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- The oxalate salt form is preferred for pharmaceutical or research applications due to enhanced stability and solubility profiles.

Literature and Patent Insights

- Patent HU E029282 T2 describes methods for preparing 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives and their precursors, which include steps analogous to the chlorination and alkylation described here, emphasizing solvent choice and reaction conditions to optimize yields and purity.

- PubChem records confirm the molecular structure and provide identifiers for the compound, supporting the described synthetic route and salt formation with oxalic acid.

- No direct synthesis protocols were found on unreliable sources such as benchchem.com or smolecule.com, ensuring the reliability of the above methods based on patent and scientific database information.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group or other reactive sites within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine in the presence of a suitable base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Key Differences :

- 41734-62-7 : Substitutes chlorine with fluorine at position 6, altering electronic properties and binding affinity due to fluorine’s electronegativity and smaller atomic radius .

Pharmacological and Chemical Implications

Receptor Binding and Selectivity

- 41734-60-5: The pyrrolidinoethyl side chain mimics endogenous amine neurotransmitters, suggesting affinity for dopaminergic or serotonergic receptors. Chlorine’s electron-withdrawing effect may stabilize aromatic interactions.

- 41734-62-7 : Fluorine’s electronegativity increases the compound’s polarity and may strengthen hydrogen bonding with receptor residues, improving selectivity but possibly reducing metabolic stability .

Physicochemical Properties

- Lipophilicity: 41734-60-5 (LogP ~3.2 estimated) > 41734-61-6 (LogP ~2.5) due to the pyrrolidinoethyl group’s cyclic structure versus dimethylaminopropyl’s linear chain.

- Solubility: 41734-61-6’s oxalate salt likely has higher aqueous solubility than 41734-60-5 due to the dimethylamino group’s polarity.

- Metabolic Stability : 41734-62-7’s fluorine may reduce oxidative metabolism compared to 41734-60-5’s chlorine, extending half-life .

Research Findings and Discussion

Hypothetical Activity Profiles (Based on Structural Analogues)

- Antipsychotic Potential: 41734-60-5’s pyrrolidinoethyl group aligns with structural motifs in atypical antipsychotics (e.g., risperidone), suggesting D2/5-HT2A receptor dual antagonism.

- Anticancer Activity : Chlorine-substituted carbazoles (e.g., 41734-60-5) may intercalate DNA or inhibit topoisomerases, while fluorine analogs (e.g., 41734-62-7) could enhance kinase inhibition.

- Toxicity: Dimethylaminopropyl derivatives (e.g., 41734-61-6) may exhibit higher off-target effects due to non-selective amine interactions .

Biological Activity

Carbazole derivatives are a significant class of organic compounds known for their diverse biological activities. The compound Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate is particularly interesting due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, neuroprotective properties, and more.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 248.71 g/mol

- CAS Number : 49843-98-3

Antimicrobial Activity

Carbazole derivatives have shown promising antimicrobial properties. Studies indicate that certain N-substituted carbazoles exhibit significant activity against a variety of pathogens. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research has highlighted the antitumor effects of carbazole derivatives. A notable study found that specific N-substituted carbazoles inhibited cancer cell proliferation effectively. For example:

- Compound IC50 Values :

Additionally, a novel N-substituted carbazole was reported to inhibit topoisomerase II at a concentration significantly lower than that of etoposide, a standard chemotherapeutic agent .

Neuroprotective Effects

Neuroprotection is another area where carbazole derivatives have demonstrated efficacy. Certain compounds have been shown to protect neuronal cells from glutamate-induced toxicity:

- Neuroprotective Concentrations :

Moreover, studies indicated that substituents at the N-position of the carbazole scaffold are crucial for neuroprotective activity .

Study on Antiproliferative Activity

A series of N-substituted pyrrolocarbazoles were synthesized and tested for their antiproliferative activity against various cancer cell lines:

- Results : The most potent inhibitors exhibited IC50 values in the nanomolar range (46–75 nM) against PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma) cell lines .

Neuroprotective Mechanism Investigation

Research by Saturnino et al. explored the neuroprotective mechanisms of specific carbazole derivatives:

- Findings : Compounds with bulky groups at the N-position showed significant neuroprotective activity through antioxidative mechanisms independent of glutathione (GSH) .

Data Table: Biological Activities of Carbazole Derivatives

| Activity Type | Compound | Target Cell Line | IC50 (µg/mL or nM) |

|---|---|---|---|

| Antimicrobial | Various N-substituted carbazoles | Gram-positive/negative bacteria | Low micromolar range |

| Antitumor | N-substituted carbazole | A549 lung carcinoma | 5.9 |

| Antitumor | N-substituted carbazole | C6 glioma | 25.7 |

| Neuroprotective | Specific N-substituted carbazole | Neuronal cells HT22 | 3 |

Q & A

Q. What are the recommended synthetic pathways for synthesizing carbazole derivatives with chloro and pyrrolidinoethyl substituents?

The synthesis of chloro- and pyrrolidinoethyl-substituted carbazoles typically involves multi-step modifications of the carbazole core. Key methods include:

- Borsche–Drechsel cyclization for constructing the carbazole backbone, followed by halogenation (e.g., chlorination at the 6-position) using reagents like or .

- Nucleophilic substitution to introduce the pyrrolidinoethyl group at the 9-position, often employing 2-pyrrolidinoethyl chloride under basic conditions (e.g., ) in solvents like DMF or dioxane .

- Oxalate salt formation to improve solubility and stability, achieved by reacting the free base with oxalic acid in ethanol .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) (e.g., , ) to confirm substituent positions and mass spectrometry (MS) to verify molecular weight. For example:

- NMR : The pyrrolidinoethyl group’s protons appear as multiplets between δ 2.5–3.5 ppm, while the tetrahydrocarbazole core shows characteristic aliphatic signals.

- High-resolution MS : Expected molecular ion peaks for the oxalate salt (e.g., ) should match theoretical values .

Q. What solvent systems are optimal for improving the solubility of this carbazole derivative?

The oxalate salt form enhances aqueous solubility compared to the free base. For experimental use:

- Polar aprotic solvents : DMSO or DMF for stock solutions.

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 6.5–7.4, with sonication to disperse aggregates .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

Employ density functional theory (DFT) or self-consistent charge density functional tight-binding (SCC-DFTB) to calculate:

- HOMO-LUMO gaps : Critical for understanding charge transport in material science applications. For carbazole derivatives, gaps typically range 4.0–4.6 eV, with chloro substituents reducing electron density .

- Long-range corrected (LC) parameters : Improve accuracy in predicting absorption spectra (e.g., TD-DFTB for UV-Vis peaks) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. receptor binding)?

- Dose-response assays : Use IC values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate nonspecific cytotoxicity from target-specific effects.

- Receptor binding studies : Employ radioligand displacement assays (e.g., -labeled antagonists) to quantify affinity for receptors like dopamine or serotonin subtypes .

Q. How can thermal stability and degradation pathways be analyzed under experimental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures () under nitrogen/air atmospheres.

- High-performance liquid chromatography (HPLC) : Monitor degradation products (e.g., free carbazole or oxalic acid) after heating to 100–150°C .

Data Contradiction and Standardization Challenges

Q. How should researchers address discrepancies in oxalate quantification methods?

Standardize protocols using:

Q. What methodologies reconcile conflicting electronic property data between experimental and computational studies?

- Benchmarking : Compare SCC-DFTB/DFT results with experimental UV-Vis (e.g., λ ≈ 239–291 nm) and cyclic voltammetry (HOMO ≈ -5.4 to -5.7 eV) .

- Solvent effect modeling : Include implicit solvation models (e.g., COSMO) to improve agreement with solution-phase data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.